In Vitro Potency Against Leishmania donovani Axenic Amastigotes: Direct Comparison with Miltefosine and Radicicol
In a direct head-to-head study, Antileishmanial agent-9 (compound 9 in the study) demonstrated an IC50 of 0.42 μM against L. donovani axenic amastigotes. This is 7.8-fold more potent than the standard-of-care drug miltefosine (IC50 = 3.26 μM) but 1.5-fold less potent than the Hsp90 inhibitor radicicol (IC50 = 0.29 μM) [1]. The data establishes that this compound possesses a distinct potency profile that is superior to the first-line therapy miltefosine, but not the most potent in its mechanistic class, highlighting its unique position within the antileishmanial landscape.
| Evidence Dimension | In vitro potency (IC50) against L. donovani axenic amastigotes |
|---|---|
| Target Compound Data | 0.42 μM |
| Comparator Or Baseline | Miltefosine: 3.26 μM; Radicicol: 0.29 μM |
| Quantified Difference | 7.8-fold more potent than miltefosine; 1.5-fold less potent than radicicol |
| Conditions | Axenic amastigote assay; 72-hour incubation; Alamar Blue viability readout [1] |
Why This Matters
This demonstrates that Antileishmanial agent-9 has a potency advantage over a clinically used standard-of-care drug, making it a valuable tool for studying mechanisms of action or for use in combination therapy models where high potency is required.
- [1] Kanwar A, Eduful BJ, Barbeto L, et al. Synthesis and Activity of a New Series of Antileishmanial Agents. ACS Med Chem Lett. 2017;8(8):797-801. View Source
